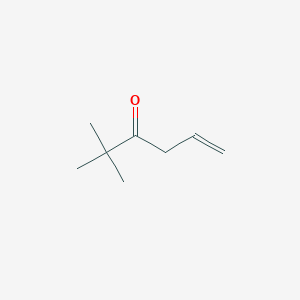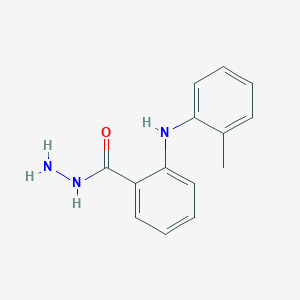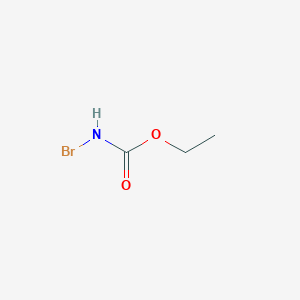
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide is a complex organic compound that belongs to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide typically involves the following steps:
Formation of the Quinolylidene Intermediate: This step involves the reaction of 1-ethyl-2-methylquinoline with a suitable aldehyde or ketone under acidic or basic conditions to form the quinolylidene intermediate.
Condensation Reaction: The quinolylidene intermediate is then reacted with a prop-1-enyl group in the presence of a catalyst to form the desired product.
Quaternization: The final step involves the quaternization of the product with methyl iodide to form the quinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Applications De Recherche Scientifique
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure similar to the quinolinium salt but without the quaternary ammonium group.
Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen in the ring.
Quinolinium Salts: Other quinolinium salts with different substituents on the quinoline ring.
Uniqueness
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide is unique due to its specific substituents and the presence of the quaternary ammonium group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
52260-69-2 |
|---|---|
Formule moléculaire |
C27H29IN2 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
1-ethyl-2-[3-(1-ethyl-2-methylquinolin-4-ylidene)prop-1-enyl]-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C27H29N2.HI/c1-5-28-21(4)19-22(25-15-8-10-17-27(25)28)12-11-13-23-18-20(3)24-14-7-9-16-26(24)29(23)6-2;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PGPWDXMONHNWIC-UHFFFAOYSA-M |
SMILES canonique |
CCN1C(=CC(=CC=CC2=[N+](C3=CC=CC=C3C(=C2)C)CC)C4=CC=CC=C41)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


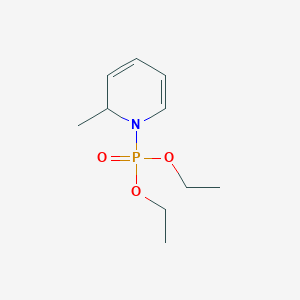


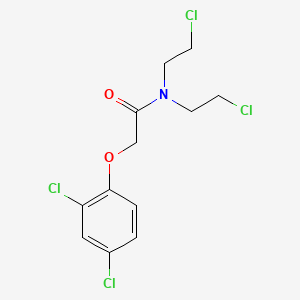
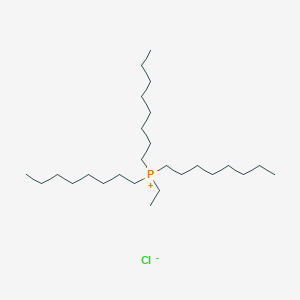
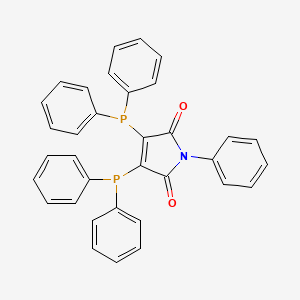

![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)

![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
